- Process for preparation of (1R,2S)-2-arylcyclopropylamine derivative from 3-aryl acrylic acid, China, , ,
Cas no 92644-77-4 (tert-Butyl-(2-phenylcyclopropyl)carbamate)
tert-Butyl-(2-phenylcyclopropyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (2-phenylcyclopropyl)carbamate
- N-Boc-2-phenylcyclopropylamine
- tert-butyl N-(2-phenylcyclopropyl)carbamate
- tert-butyl N-[(1R,2S)-2-phenylcyclopropyl]carbamate
- TERT-BUTYL ((1S,2S)-2-PHENYLCYCLOPROPYL)CARBAMATE
- AK550271
- SY037543
- O-t-butyl-N-(2-phenylcyclopropyl)carbamate
- 1,1-Dimethylethyl N-(2-phenylcyclopropyl)carbamate (ACI)
- Carbamic acid, (2-phenylcyclopropyl)-, 1,1-dimethylethyl ester (9CI)
- Cyclopropanecarbamic acid, 2-phenyl-, tert-butyl ester (7CI)
- CS-12105
- SY073800
- F31256
- tert-butyl 2-phenylcyclopropylcarbamate
- MFCD21106315
- 92644-77-4
- (1R,2S)-N-Boc-2-phenylcyclopropanamine
- AKOS013100999
- DA-40466
- Carbamic acid, (2-phenylcyclopropyl)-, 1,1-dimethylethyl ester
- MFCD24466617
- SCHEMBL4817372
- tert-Butyl-(2-phenylcyclopropyl)carbamate
-
- MDL: MFCD21106315
- Inchi: 1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)
- InChI Key: MBZAGPLGLMIZOL-UHFFFAOYSA-N
- SMILES: O=C(NC1C(C2C=CC=CC=2)C1)OC(C)(C)C
Computed Properties
- Exact Mass: 233.141578849g/mol
- Monoisotopic Mass: 233.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 38.3
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 351.1±22.0 °C at 760 mmHg
- Flash Point: 166.2±22.3 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
tert-Butyl-(2-phenylcyclopropyl)carbamate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl-(2-phenylcyclopropyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019123655-5g |
tert-Butyl (2-phenylcyclopropyl)carbamate |
92644-77-4 | 95% | 5g |
$792.87 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05195-250mg |
tert-Butyl (2-phenylcyclopropyl)carbamate |
92644-77-4 | 95% | 250mg |
¥1319.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05195-1g |
tert-Butyl (2-phenylcyclopropyl)carbamate |
92644-77-4 | 95% | 1g |
¥3429.0 | 2023-09-05 | |
| TRC | B922588-10mg |
tert-Butyl-(2-phenylcyclopropyl)carbamate |
92644-77-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B922588-50mg |
tert-Butyl-(2-phenylcyclopropyl)carbamate |
92644-77-4 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B922588-100mg |
tert-Butyl-(2-phenylcyclopropyl)carbamate |
92644-77-4 | 100mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY037543-0.25g |
N-Boc-2-phenylcyclopropylamine |
92644-77-4 | ≥95% | 0.25g |
¥877.42 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY037543-1g |
N-Boc-2-phenylcyclopropylamine |
92644-77-4 | ≥95% | 1g |
¥2283.87 | 2025-04-11 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02048-10g |
tert-butyl-2-phenylcyclopropyl)carbamate |
92644-77-4 | 95%% | 10g |
$1700 | 2023-09-07 | |
| Apollo Scientific | OR471350-250mg |
N-Boc-2-phenylcyclopropylamine |
92644-77-4 | 250mg |
£163.00 | 2025-02-20 |
tert-Butyl-(2-phenylcyclopropyl)carbamate Production Method
Production Method 1
1.2 Reagents: Diphenylphosphoryl azide ; reflux; 0.5 h, rt; rt → 85 °C; overnight, 85 °C
1.3 Reagents: Water
Production Method 2
1.2 Reagents: Sodium azide Solvents: Water ; 3 h
1.3 Solvents: Toluene ; 3 h, 90 °C
1.4 36 h, 90 °C
- Catalytic aerobic production of imines en route to mild, green, and concise derivatization of amines, Chemical Science, 2012, 3(11), 3249-3255
Production Method 3
- Preparation of (aminodihydropyrrolo[3,4-d]pyrimidinyl)(triazolylethoxy)ethanones as autotoxin inhibitor, China, , ,
Production Method 4
- Design and synthesis of tranylcypromine derivatives as novel LSD1/HDACs dual inhibitors for cancer treatment, European Journal of Medicinal Chemistry, 2017, 140, 392-402
tert-Butyl-(2-phenylcyclopropyl)carbamate Raw materials
- Di-tert-butyl dicarbonate
- 2-phenylcyclopropane-1-carboxylic acid
- trans-2-phenylcyclopropanamine;hydrochloride
tert-Butyl-(2-phenylcyclopropyl)carbamate Preparation Products
tert-Butyl-(2-phenylcyclopropyl)carbamate Suppliers
tert-Butyl-(2-phenylcyclopropyl)carbamate Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on tert-Butyl-(2-phenylcyclopropyl)carbamate
Professional Introduction to Tert-Butyl-(2-phenylcyclopropyl)carbamate (CAS No. 92644-77-4)
Tert-butyl-(2-phenylcyclopropyl)carbamate, with the chemical formula C12H15NO2 and CAS number 92644-77-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The unique structural features of tert-butyl-(2-phenylcyclopropyl)carbamate, particularly its tert-butyl and phenylcyclopropyl substituents, contribute to its distinctive chemical properties and potential biological activities.
The tert-butyl group, a branched alkyl group, is known for its steric hindrance and stability, which can influence the reactivity and selectivity of the compound in various chemical transformations. On the other hand, the phenylcyclopropyl moiety introduces a rigid aromatic ring system fused with a cyclopropyl ring, enhancing the compound's complexity and potential for interactions with biological targets. These structural elements make tert-butyl-(2-phenylcyclopropyl)carbamate a valuable scaffold for designing novel molecules with tailored properties.
In recent years, there has been growing interest in the development of carbamate-based compounds due to their broad spectrum of biological activities. Carbamates have been explored as intermediates in the synthesis of pharmaceuticals, including herbicides, insecticides, and therapeutic agents. The mechanistic studies on carbamates have revealed their role as key intermediates in various biochemical pathways, making them attractive for drug discovery efforts.
One of the most compelling aspects of tert-butyl-(2-phenylcyclopropyl)carbamate is its potential as a building block for more complex molecules. The presence of both electron-donating and electron-withdrawing groups in its structure allows for diverse functionalization strategies, enabling chemists to modify its properties for specific applications. For instance, the phenyl ring can be further functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, while the carbamate group can undergo hydrolysis or amidation under different conditions.
The synthesis of tert-butyl-(2-phenylcyclopropyl)carbamate typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the reaction of 2-phenylcyclopropanone with diethyl carbonate in the presence of a base catalyst to form the corresponding carbamate ester. Subsequent reduction or transformation steps can then yield the desired product. These synthetic strategies highlight the compound's accessibility and utility in both academic and industrial settings.
The pharmacological potential of tert-butyl-(2-phenylcyclopropyl)carbamate has been explored in several preclinical studies. Its structural motif suggests possible interactions with enzymes and receptors involved in pain perception, inflammation, and neurodegenerative diseases. For instance, carbamate derivatives have shown promise as analgesics by modulating neurotransmitter release or inhibiting pain-related signaling pathways. Additionally, the rigid bicyclic system may enhance binding affinity to biological targets, making it a candidate for drug development.
In conclusion, tert-butyl-(2-phenylcyclopropyl)carbamate (CAS No. 92644-77-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and biological relevance, make it a valuable asset for chemists and biologists alike. As research continues to uncover new applications for carbamate-based compounds, tert-butyl-(2-phenylcyclopropyl)carbamate is poised to play a crucial role in the development of innovative therapeutic agents.
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